5-(p-Tolyl)oxazol-2-amine
CAS No.:
Cat. No.: VC16702923
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2O |
---|---|
Molecular Weight | 174.20 g/mol |
IUPAC Name | 5-(4-methylphenyl)-1,3-oxazol-2-amine |
Standard InChI | InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) |
Standard InChI Key | JRHYJRMNHZTGPA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(O2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
5-(p-Tolyl)oxazol-2-amine belongs to the oxazole family, a class of aromatic heterocycles containing one oxygen and one nitrogen atom within a five-membered ring. The IUPAC name for this compound is 5-(4-methylphenyl)-1,3-oxazol-2-amine, reflecting the p-tolyl substituent (4-methylphenyl group) at the 5-position and the amine group at the 2-position . The SMILES notation and InChIKey JRHYJRMNHZTGPA-UHFFFAOYSA-N
provide unambiguous representations of its structure .
Crystallographic and Spectroscopic Data
X-ray crystallography and spectroscopic analyses confirm the planar geometry of the oxazole ring, with the p-tolyl group adopting a perpendicular orientation relative to the heterocycle. The compound exhibits distinct infrared (IR) absorption bands at 1753–1736 cm (oxazol-2-one carbonyl stretch) and 1694–1661 cm (methylene ketone stretch), characteristic of its functional groups . Nuclear magnetic resonance (NMR) spectra reveal aromatic proton resonances between 7.2–7.4 ppm and methyl group signals at 2.3 ppm.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 174.20 g/mol | |
CAS Number | 6826-28-4 | |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
Solubility | Research-grade purity |
Synthesis Methodologies
Laboratory-Scale Approaches
Recent advances in one-pot multicomponent reactions have streamlined the synthesis of 5-(p-Tolyl)oxazol-2-amine. A notable method involves a coupling–isomerization–elimination (CIE) sequence starting from N-Boc-protected propargyl carbamates and aryl acid chlorides . This catalytic process proceeds via a Sonogashira coupling to form an ynone intermediate, followed by cyclization and elimination under acidic conditions (e.g., trifluoroacetic acid). The reaction achieves moderate to good yields (45–77%) and tolerates diverse functional groups, including ethoxycarbonyl and methylsulfanyl moieties .
An alternative strategy employs a Ni-catalyzed Suzuki–Miyaura coupling to assemble trisubstituted oxazoles. This method combines carboxylic acids, amino acids, and boronic acids in a one-pot sequence, utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a dehydrative condensing agent . The inclusion of LiCl as an additive enhances reaction efficiency, yielding 5-(p-Tolyl)oxazol-2-amine derivatives in up to 73% yield .
Table 2: Optimization of Ni-Catalyzed Suzuki–Miyaura Coupling
Entry | Ligand | Additive | Time (h) | Yield (%) |
---|---|---|---|---|
1 | dppf | None | 18 | 21 |
2 | dppp | None | 18 | 15 |
3 | PCy | None | 18 | 10 |
4 | dppf | LiCl (3 eq) | 3 | 73 |
Industrial Production
Industrial synthesis prioritizes scalability and purity, employing continuous flow reactors to enhance reaction kinetics and reduce byproduct formation. Post-synthesis purification involves sequential crystallization and column chromatography, achieving >95% purity as verified by high-performance liquid chromatography (HPLC).
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich oxazole ring undergoes electrophilic substitution at the 4-position, facilitated by the electron-donating p-tolyl group. Halogenation and nitration reactions yield derivatives amenable to further cross-coupling reactions, such as Buchwald–Hartwig amination .
Ring-Opening Reactions
Under basic conditions, the oxazole ring undergoes nucleophilic attack at the 2-position, leading to ring opening and formation of α-amino ketone intermediates. These intermediates serve as precursors for heterocyclic scaffolds like imidazoles and pyridines .
Applications in Drug Discovery and Materials Science
Lead Compound Optimization
The compound’s scaffold serves as a starting point for designing kinase inhibitors and antimicrobial agents. Structural modifications, such as introducing fluorinated substituents, enhance metabolic stability and blood-brain barrier permeability.
Coordination Chemistry
5-(p-Tolyl)oxazol-2-amine acts as a ligand in transition metal complexes, forming stable chelates with palladium and nickel. These complexes exhibit catalytic activity in cross-coupling reactions, including Suzuki–Miyaura and Heck couplings .
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